molecular formula C9H9N3O2S B11882051 7-Amino-2-ethylthieno[2,3-b]pyrazine-6-carboxylic acid

7-Amino-2-ethylthieno[2,3-b]pyrazine-6-carboxylic acid

Cat. No.: B11882051
M. Wt: 223.25 g/mol
InChI Key: LGSQPELCVKKEJJ-UHFFFAOYSA-N
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Description

7-Amino-2-ethylthieno[2,3-b]pyrazine-6-carboxylic acid is a heterocyclic compound featuring a fused thieno[2,3-b]pyrazine core. Key structural attributes include:

  • Thieno[2,3-b]pyrazine backbone: A sulfur-containing bicyclic system combining thiophene and pyrazine rings.
  • 7-Amino substituent: An amino group (-NH₂) at position 7, critical for hydrogen bonding and biological interactions.
  • 2-Ethyl group: An ethyl (-CH₂CH₃) substituent at position 2, enhancing lipophilicity.
  • 6-Carboxylic acid: A carboxylic acid (-COOH) at position 6, contributing to solubility and reactivity.

Properties

Molecular Formula

C9H9N3O2S

Molecular Weight

223.25 g/mol

IUPAC Name

7-amino-2-ethylthieno[2,3-b]pyrazine-6-carboxylic acid

InChI

InChI=1S/C9H9N3O2S/c1-2-4-3-11-8-6(12-4)5(10)7(15-8)9(13)14/h3H,2,10H2,1H3,(H,13,14)

InChI Key

LGSQPELCVKKEJJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C2C(=N1)C(=C(S2)C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-2-ethylthieno[2,3-b]pyrazine-6-carboxylic acid typically involves the formation of the thienopyrazine core followed by functional group modifications. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the Suzuki-Miyaura coupling reaction is often employed to form carbon-carbon bonds in the presence of palladium catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Amino Group Reactivity

The primary amine at position 7 participates in nucleophilic and coupling reactions:

Acylation

Reaction with acetylating agents (e.g., acetic anhydride) yields acetylated derivatives:
7-Amino+(CH3CO)2O7-Acetamido\text{7-Amino} + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{7-Acetamido}
Conditions : Mild base (e.g., pyridine), room temperature.

Buchwald–Hartwig Cross-Coupling

The amino group facilitates Pd-catalyzed C–N bond formation with aryl halides, enabling access to arylated derivatives. For example:
7-Amino+Ar–XPd(dba)2,Xantphos,Cs2CO37-(Arylamino)\text{7-Amino} + \text{Ar–X} \xrightarrow{\text{Pd(dba)}_2, \text{Xantphos}, \text{Cs}_2\text{CO}_3} \text{7-(Arylamino)}
Conditions : Toluene, 100°C, 2–4 hours .

Representative Example:

SubstrateAryl HalideProduct (Yield)Conditions
Methyl ester derivative3,5-Dimethoxyaniline2g (80%) 100°C, 2 hours

Carboxylic Acid Reactivity

The C6-carboxylic acid undergoes derivatization for enhanced solubility or further functionalization:

Esterification

Reaction with methanol under acidic conditions produces methyl esters:
–COOH+CH3OHH+–COOCH3\text{–COOH} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{–COOCH}_3
Conditions : HCl gas, reflux.

Amidation

Coupling with amines via carbodiimide-mediated activation forms amides:
–COOH+R–NH2EDC/HOBt–CONHR\text{–COOH} + \text{R–NH}_2 \xrightarrow{\text{EDC/HOBt}} \text{–CONHR}
Conditions : DMF, room temperature.

Thieno[2,3-b]pyrazine Core Modifications

The fused heterocycle undergoes electrophilic substitution and reduction:

Electrophilic Aromatic Substitution

Nitration or sulfonation occurs preferentially at electron-rich positions (e.g., C3 or C5):
Thienopyrazine+HNO3H2SO4Nitro derivative\text{Thienopyrazine} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{Nitro derivative}
Conditions : 0–5°C, controlled stoichiometry.

Ring Reduction

Catalytic hydrogenation reduces the pyrazine ring:
Thienopyrazine+H2Pd/CDihydro derivative\text{Thienopyrazine} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{Dihydro derivative}
Conditions : H₂ (1 atm), ethanol, 25°C.

Stability and Reaction Optimization

  • Thermal Stability : Decomposition above 250°C .

  • pH Sensitivity : Carboxylic acid pKa ≈ 3.24, requiring neutral conditions for stability .

  • Side Reactions : Competing cyclization observed under prolonged heating.

This compound’s multifunctional reactivity enables its use as a versatile building block in drug discovery, particularly for kinase inhibitors and antitumor agents . Future studies should explore enantioselective modifications and in vivo efficacy.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C9H9N3O2SC_9H_9N_3O_2S and a molar mass of approximately 223.25 g/mol. It features an amino group at the 7-position, an ethyl group at the 2-position, and a carboxylic acid functional group at the 6-position of the thieno[2,3-b]pyrazine ring. The predicted physical properties include a melting point around 119.5 °C and a density of approximately 1.429 g/cm³ .

Antitumor Activity

Recent studies have highlighted the antitumor potential of derivatives of 7-amino-2-ethylthieno[2,3-b]pyrazine-6-carboxylic acid. For instance, several methyl derivatives were synthesized and evaluated for their activity against various human tumor cell lines, including gastric adenocarcinoma (AGS), colorectal adenocarcinoma (CaCo-2), breast carcinoma (MCF7), and non-small-cell lung carcinoma (NCI-H460). The most promising compounds demonstrated selective toxicity towards tumor cells while showing minimal toxicity to non-tumor cell lines .

CompoundGI50 (µM)Cell Line
Methyl derivative 1≤ 11AGS
Methyl derivative 2≤ 11CaCo-2
Methyl derivative 3> 50Vero

Agrochemical Applications

Beyond medicinal uses, 7-amino-2-ethylthieno[2,3-b]pyrazine-6-carboxylic acid has potential applications in agrochemicals. Its unique structural features may allow it to serve as a lead compound for developing new pesticides or herbicides. The reactivity of its functional groups enables it to engage in various chemical reactions that could be harnessed for synthesizing agrochemical agents .

Case Studies

  • Antitumor Evaluation : A study synthesized several methyl derivatives of thieno[2,3-b]pyrazine-6-carboxylic acid and evaluated their effects on tumor cell lines. The results indicated significant selectivity against cancer cells with low toxicity to normal cells, highlighting the compound's therapeutic potential .
  • Agrochemical Development : Research into the compound's application in pest control has shown promise in developing effective agrochemical agents that target specific pests while minimizing environmental impact .

Mechanism of Action

The mechanism of action of 7-Amino-2-ethylthieno[2,3-b]pyrazine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit the growth of certain microorganisms by interfering with their nucleic acid synthesis. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents (Positions) Molecular Weight CAS Number Key Features/Applications
7-Amino-2-ethylthieno[2,3-b]pyrazine-6-carboxylic acid 7-NH₂, 2-CH₂CH₃, 6-COOH 195.20 56881-31-3 Discontinued; antitumor research
Methyl 7-[(Pyridin-3-yl)amino]thieno[2,3-b]pyrazine-6-carboxylate (2l) 7-(Pyridin-3-yl)amino, 6-COOCH₃ 346.34 Not provided 55% yield; antitumor activity
Methyl 7-[(3,4-Dimethoxyphenyl)amino]thieno[2,3-b]pyrazine-6-carboxylate (2f) 7-(3,4-Dimethoxyphenyl)amino, 6-COOCH₃ 386.39 Not provided 86% yield; enhanced solubility
Ethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate 7-NH₂, 6-COOCH₂CH₃ 223.25 56881-21-1 Ester derivative; >97% purity
Thieno[2,3-b]pyrazine-6-carboxylic acid 6-COOH (no 2-ethyl/7-amino) 180.18 59944-79-5 Base structure; 90% purity
7-Amino-furo[2,3-b]pyrazine-6-carboxylic acid ethyl ester Furo core (O instead of S), 7-NH₂, 6-COOCH₂CH₃ 207.06 187732-95-2 Oxygen analog; 95% purity

Functional Group Impact on Properties

7-Position Substitution: Amino groups (e.g., 7-NH₂) improve hydrogen-bonding capacity, enhancing target binding in antitumor applications . Aryl/heteroaryl groups (e.g., pyridin-3-yl in 2l) modulate steric bulk and electronic effects, influencing reaction yields (55–86%) and bioactivity .

6-Position Functionalization :

  • Carboxylic acid (-COOH) increases aqueous solubility and enables salt formation, critical for pharmacokinetics.
  • Ester derivatives (e.g., ethyl/methyl esters) enhance membrane permeability but require metabolic activation .

Core Heteroatom Variation: Replacing sulfur in the thieno ring with oxygen (furo analogs) alters electronic density and metabolic stability .

Biological Activity

7-Amino-2-ethylthieno[2,3-b]pyrazine-6-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry. Its unique thieno[2,3-b]pyrazine structure, characterized by an amino group at the 7-position and a carboxylic acid at the 6-position, suggests a variety of biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and structure-activity relationships.

The compound has a molecular formula of C9H9N3O2SC_9H_9N_3O_2S and a molar mass of approximately 223.25 g/mol. It features a melting point around 119.5 °C and a density of approximately 1.429 g/cm³ . The presence of functional groups such as the amino and carboxylic acid enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds related to 7-Amino-2-ethylthieno[2,3-b]pyrazine-6-carboxylic acid exhibit notable antimicrobial properties, particularly against Mycobacterium tuberculosis. A study evaluating various pyrazine derivatives found that certain substituted amides demonstrated significant inhibition rates against this pathogen . The specific activity of 7-Amino-2-ethylthieno[2,3-b]pyrazine-6-carboxylic acid has not been extensively documented; however, its structural analogs suggest it may possess similar or enhanced activity.

Table 1: Antimycobacterial Activity of Related Compounds

Compound NameMIC (µg/mL)Inhibition (%)
Compound A15.62572
Compound B31.2554
7-Amino-2-ethylthieno[2,3-b]pyrazine-6-carboxylic acid (Predicted)TBDTBD

Structure-Activity Relationships (SAR)

The structure of 7-Amino-2-ethylthieno[2,3-b]pyrazine-6-carboxylic acid allows for various modifications that could enhance its biological activity. The presence of an amino group is critical for nucleophilic interactions, while the carboxylic acid can facilitate binding to biological targets through ionic interactions .

Table 2: Structural Variations and Their Effects on Activity

Structural FeatureEffect on Activity
Amino Group PresenceIncreases nucleophilicity
Carboxylic Acid GroupEnhances binding affinity
Ethyl SubstitutionModulates lipophilicity

Case Studies

  • Antimycobacterial Evaluation : In vitro studies have shown that similar compounds with thieno[2,3-b]pyrazine structures exhibit substantial antimycobacterial activity. For instance, derivatives with specific substitutions at the pyrazine ring demonstrated MIC values ranging from 3.91 to over 500 µg/mL against Mycobacterium tuberculosis .
  • Antifungal Activity : Some derivatives have also been evaluated for antifungal properties, showing varying degrees of effectiveness against common fungal pathogens. The relationship between structural modifications and antifungal potency remains an area of active research .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-amino-2-ethylthieno[2,3-b]pyrazine-6-carboxylic acid, and how can intermediates be characterized?

  • Methodological Answer : A multi-step synthesis is typically employed, starting with heterocyclic ring formation. For example, thienopyrazine cores can be synthesized via cyclization reactions using chloroacetic acid and aldehydes under reflux in acetic anhydride/acetic acid with sodium acetate as a catalyst (similar to the method in ). Intermediates should be characterized using ¹H/¹³C NMR (e.g., δ 2.24 ppm for CH3 groups, aromatic protons at δ 6.56–8.01 ppm) and IR spectroscopy (e.g., NH stretches at 3,400–3,100 cm⁻¹, CN at ~2,200 cm⁻¹). Crystallization from DMF/water or ethanol is recommended for purification .

Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Use HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95%). Mass spectrometry (e.g., ESI-MS) should confirm the molecular ion peak (e.g., m/z 253 [M+H]⁺, calculated for C₉H₉N₃O₂S). Elemental analysis (C, H, N, S) must align with theoretical values within ±0.4% deviation .

Q. What solvents and conditions are suitable for recrystallization to avoid decomposition?

  • Methodological Answer : Polar aprotic solvents like DMF or DMSO are effective for dissolving the compound, while gradual addition of water or ethanol induces crystallization. Avoid strong acids/bases during purification to prevent hydrolysis of the amino or carboxylic acid groups. Thermal stability testing (TGA/DSC) up to 200°C is advised to identify safe recrystallization temperatures .

Advanced Research Questions

Q. How does the ethylthieno substitution pattern influence the compound’s electronic properties and reactivity?

  • Methodological Answer : The ethyl group at position 2 introduces steric hindrance, reducing electrophilic substitution at adjacent positions. The thieno ring enhances π-conjugation, as confirmed by UV-Vis spectroscopy (λmax ~270 nm in methanol). Computational modeling (DFT, B3LYP/6-31G*) can predict charge distribution, showing electron density localization at the carboxylic acid and amino groups, critical for hydrogen bonding .

Q. What strategies mitigate conflicting spectral data (e.g., unexpected NH coupling in NMR) during structural elucidation?

  • Methodological Answer : Conflicting NMR signals may arise from tautomerism or hydrogen bonding. Use DMSO-d₆ to stabilize NH protons and observe splitting patterns. Variable-temperature NMR (25–80°C) can resolve dynamic effects. Compare with synthetic analogs (e.g., 3-aminopyrazine-2-carboxylic acid in ) to identify consistent spectral features .

Q. How can structure-activity relationships (SAR) be studied for this compound in antimicrobial or enzyme inhibition assays?

  • Methodological Answer : Derivatize the carboxylic acid (e.g., amide formation) or amino group (e.g., acylation) and test against bacterial strains (MIC assays) or enzymes (e.g., kinase inhibition). For example, substituents at the 7-position (e.g., methyl or phenyl) can enhance lipophilicity and membrane penetration, as seen in pyrazinecarboxamide analogs ( ). Use molecular docking (AutoDock Vina) to predict binding modes to targets like mGluR2 or mycobacterial enzymes .

Q. What are the challenges in optimizing reaction yields for large-scale synthesis, and how can they be addressed?

  • Methodological Answer : Key issues include low regioselectivity in cyclization steps and byproduct formation. Optimize stoichiometry (e.g., 1:1 molar ratio of aldehyde to core intermediate) and use flow chemistry for better heat control. Catalytic methods (e.g., Pd-mediated cross-coupling for ethyl group introduction) can improve efficiency. Monitor reactions with LC-MS to identify bottlenecks .

Q. How does the compound’s stability vary under physiological vs. acidic conditions, and what degradation products form?

  • Methodological Answer : Under physiological pH (7.4), the compound is stable for >24 hours (HPLC monitoring). In acidic conditions (pH <3), the ethylthieno ring may undergo hydrolysis, releasing 2-ethylthiophene and pyrazine fragments. Use accelerated stability testing (40°C/75% RH for 4 weeks) and HRMS to identify degradation products like pyrazine-6-carboxylic acid .

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